Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate
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Overview
Description
Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O4 It is a derivative of cyclobutane, featuring two ester groups and a tert-butyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate typically involves the esterification of 3-tert-butylcyclobutane-1,1-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3-tert-butylcyclobutane-1,1-dicarboxylic acid and isopropanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-tert-butylcyclobutane-1,1-dicarboxylic acid and isopropanol.
Reduction: 3-tert-butylcyclobutane-1,1-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate primarily involves the hydrolysis of its ester groups. In biological systems, esterases catalyze the hydrolysis, releasing 3-tert-butylcyclobutane-1,1-dicarboxylic acid and isopropanol. The released acid can then interact with various molecular targets, potentially modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: Similar ester structure but with methoxy groups instead of tert-butyl.
Diisopropyl 3-tert-butylcyclopentane-1,1-dicarboxylate: Similar ester structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness
Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate is unique due to the presence of both tert-butyl and ester groups on a cyclobutane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-10(2)19-13(17)16(14(18)20-11(3)4)8-12(9-16)15(5,6)7/h10-12H,8-9H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOJDNIYJXPLTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)C(C)(C)C)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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